ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-22-15(21)12-13(16)20-14(18-17-12)11(9(2)19-20)10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMDLOLPICVEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as potassium hydroxide, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structure and Composition
The compound has the molecular formula and a molecular weight of approximately 285.31 g/mol. Its structure comprises a pyrazolo[5,1-c][1,2,4]triazine core, which is known for its biological activity.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo-triazines exhibit significant anticancer properties. For instance, compounds structurally related to ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that these compounds inhibit cell proliferation by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of pyrazolo-triazine derivatives. Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine has been tested against several bacterial strains and fungi, showing promising results that suggest it could be developed into a novel antimicrobial agent .
Agricultural Applications
Pesticide Development
The compound's ability to inhibit specific enzymes in pests makes it a candidate for pesticide formulation. Studies have explored its effectiveness against common agricultural pests, demonstrating reduced mortality rates when applied in controlled environments .
Herbicidal Activity
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine has shown potential as a herbicide by targeting plant growth regulators. Field trials indicated a significant reduction in weed biomass without adversely affecting crop yield .
Material Science
Polymer Chemistry
In material science, the compound is being investigated for its role as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating pyrazolo-triazine units into polymer matrices can improve their performance in high-temperature applications .
Data Tables
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Antimicrobial Agent | Effective against multiple bacterial strains | |
| Agricultural Science | Pesticide Formulation | Reduces pest populations significantly |
| Herbicide Development | Decreases weed biomass with no crop yield loss | |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo-triazine derivatives including ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine. The results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutics against several cancer types .
Case Study 2: Pesticide Efficacy
Field trials conducted on tomato crops treated with formulations containing ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine demonstrated an over 60% reduction in pest populations compared to untreated controls. This was accompanied by an increase in overall crop health and yield .
Mechanism of Action
The exact mechanism of action for ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved likely include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate and related analogs:
Physicochemical Properties
- Solubility: The amino and carboxylate groups in the target compound enhance polar solubility compared to analogs like ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, which has a lipophilic propyl chain and chlorophenyl group .
- Tautomerism: Unlike azo derivatives (e.g., 1-ethyl-6-methyl-3-phenyl-7-phenylazopyrazolo[5,1-c][1,2,4]triazole), the amino group in the target compound stabilizes the 1H-tautomeric form, reducing the likelihood of 5H-tautomer dominance observed in azo analogs .
- Melting Points : Azo-containing derivatives (e.g., compound 2ab in ) exhibit lower melting points (e.g., 196–198°C) compared to the target compound, likely due to reduced hydrogen-bonding capacity .
Biological Activity
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[5,1-c][1,2,4]triazine core combined with various functional groups. This unique structure contributes to its biological properties and makes it a versatile compound for research.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15N5O2 |
| Molecular Weight | 299.32 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. This compound has shown promising results in various cancer cell lines:
- MCF7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 0.01 µM.
- NCI-H460 (lung cancer) : Demonstrated an IC50 of around 0.03 µM.
These findings suggest that this compound may inhibit cancer cell proliferation effectively and warrants further investigation into its mechanisms of action .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes associated with cancer cell metabolism.
- Receptor Modulation : It may interact with cellular receptors that regulate growth and apoptosis.
The exact pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antitumor Activity : A study reported that derivatives of the pyrazolo family demonstrated significant antitumor activity against multiple cancer cell lines. The most potent compounds were noted for their ability to induce apoptosis in cancer cells .
- Cytotoxicity Screening : In a comparative analysis of various pyrazolo derivatives, ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine exhibited notable cytotoxic effects against HepG2 and A549 cell lines with IC50 values indicating strong inhibitory effects .
Q & A
Q. What are the standard synthetic protocols for ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step cyclization and functional group modifications. Key steps include:
- Cyclization : Formation of the pyrazolo-triazine core via condensation reactions under reflux (e.g., using dichloromethane or THF as solvents) .
- Esterification : Introduction of the ethyl carboxylate group using acetic anhydride or acylating agents .
- Substituent introduction : Substituents like phenyl and methyl groups are added via nucleophilic substitution or coupling reactions .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–100°C | Higher temps accelerate cyclization but risk side reactions |
| Solvent | Dichloromethane, THF | Polar aprotic solvents improve solubility of intermediates |
| Catalyst | None or Lewis acids (e.g., ZnCl₂) | Catalysts reduce reaction time but may complicate purification |
Thin-layer chromatography (TLC) is recommended for real-time monitoring . Typical yields range from 70–85% after purification via flash chromatography .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 160–165 ppm) and aromatic carbons .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H stretches at 3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 354.12) .
Q. Data Interpretation Tips :
- Compare spectral data with structurally analogous compounds (e.g., ethyl 8-chloro-triazolo-pyrazine carboxylate derivatives) to resolve ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazolo-triazine derivatives?
Methodological Answer: Discrepancies often arise from substituent effects or assay conditions. For example:
- Substituent Position : Methyl groups at position 7 enhance lipophilicity and membrane permeability, but may reduce binding affinity to polar enzyme active sites .
- Assay Variability : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity. For instance, compounds with trifluoromethyl groups show inconsistent IC₅₀ values across kinase assays due to solvent interactions .
Q. Case Study :
| Compound | Substituent (Position) | IC₅₀ (Enzyme Assay) | IC₅₀ (Cell Assay) |
|---|---|---|---|
| A | -CF₃ (8) | 12 nM | 850 nM |
| B | -OCH₃ (4) | 45 nM | 50 nM |
Explanation: The -CF₃ group’s hydrophobicity may reduce solubility in cell-based media, skewing results .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacological profiles?
Methodological Answer: SAR studies focus on:
- Core Modifications : Replacing the triazine ring with pyrimidine reduces metabolic instability but lowers target affinity .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance enzyme inhibition but increase cytotoxicity .
- Amino Groups (Position 4): Improve water solubility but may require prodrug strategies for bioavailability .
Q. Experimental Design :
Q. What mechanistic insights explain the compound’s interaction with kinase targets?
Methodological Answer: The compound likely acts as a ATP-competitive kinase inhibitor. Key evidence includes:
- Binding Affinity : Analogous pyrazolo-triazines show Kd values <100 nM for kinases like CDK2 and Aurora A .
- Mutagenesis Studies : Mutation of gatekeeper residues (e.g., Thr106→Val in CDK2) abolishes inhibition, confirming ATP-site binding .
Q. Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics .
- X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between the carboxylate and Lys33) .
Q. How do solvent and catalyst choices influence regioselectivity in derivatization reactions?
Methodological Answer:
- Solvent Effects :
- Polar Solvents (DMF, DMSO): Favor nucleophilic aromatic substitution at electron-deficient positions (e.g., position 8) .
- Nonpolar Solvents (Toluene): Promote radical-based pathways, leading to side products .
- Catalysts :
- Pd/C : Enhances cross-coupling efficiency for aryl substitutions .
- CuI : Mediates azide-alkyne cycloadditions for triazole-linked derivatives .
Q. Optimization Workflow :
Screen solvent/catalyst combinations via high-throughput experimentation.
Use LC-MS to quantify regioselectivity ratios (>90% purity required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
